Boc-albizziin

Peptide synthesis Process chemistry Route scouting

Boc-albizziin (N-α-(t-Butoxycarbonyl)-L-albizziine; CAS 901284-69-3; molecular formula C₉H₁₇N₃O₅; MW 247.25) is an N-Boc-protected derivative of the non-proteinogenic ureido amino acid L-albizziine, which occurs naturally in seeds of Albizia julibrissin (Mimosaceae). The parent compound, L-albizziin, acts as a competitive inhibitor of asparagine synthetase with respect to glutamine and has been employed to isolate Chinese hamster ovary cell mutants with altered enzyme levels.

Molecular Formula C9H17N3O5
Molecular Weight 247.25 g/mol
Cat. No. B12105518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-albizziin
Molecular FormulaC9H17N3O5
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O
InChIInChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)
InChIKeyOLIBIUKNOFSXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-albizziin (CAS 901284-69-3): A Boc-Protected Ureido Amino Acid Building Block for Peptide Synthesis and Zwittermicin A Intermediates


Boc-albizziin (N-α-(t-Butoxycarbonyl)-L-albizziine; CAS 901284-69-3; molecular formula C₉H₁₇N₃O₅; MW 247.25) is an N-Boc-protected derivative of the non-proteinogenic ureido amino acid L-albizziine, which occurs naturally in seeds of Albizia julibrissin (Mimosaceae) [1]. The parent compound, L-albizziin, acts as a competitive inhibitor of asparagine synthetase with respect to glutamine and has been employed to isolate Chinese hamster ovary cell mutants with altered enzyme levels [2]. The Boc-protected form is primarily valued as a stable, organic-solvent-soluble building block for solid-phase peptide synthesis (SPPS) and as a key synthetic intermediate en route to the aminopolyol antibiotic zwittermicin A [3].

Why Boc-albizziin Cannot Be Replaced by Unprotected Albizziin, Fmoc-Albizziine, or the D-Isomer in Peptide Synthesis Workflows


The selection of Boc-albizziin over its closest alternatives is dictated by three interdependent factors: protecting group orthogonality, stereochemical specificity, and solubility. Unprotected L-albizziin lacks the N-terminal protection required for sequential solid-phase peptide chain elongation and is poorly soluble in organic solvents commonly used in SPPS (insoluble in DMF, DMSO, and ethanol) . The Fmoc-protected analog (Fmoc-albizziine; CAS 1192601-91-4) employs base-labile protection, which is incompatible with base-sensitive peptide sequences and necessitates orthogonal resin and side-chain protection strategies distinct from Boc/Bzl chemistry [1]. The D-enantiomer (N-Boc-D-albizziine; CAS 164361-98-2) exhibits different enzymatic recognition profiles and requires a longer, lower-yielding synthetic route (30% over 5 steps vs. 65% over 2 steps for the L-isomer) [2]. These differences are not cosmetic—they directly determine which peptide synthesis platform, resin chemistry, and downstream application the building block can serve.

Boc-albizziin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Synthetic Route Efficiency: Boc-L-albizziine (65% Yield, 2 Steps) Outperforms Boc-D-albizziine (30% Yield, 5 Steps)

Boc-L-albizziine is accessed via a two-step route from N-Boc-L-asparagine (Hoffmann rearrangement followed by urea formation) with a 65% overall yield, enabling gram-scale production with minimal chromatographic burden [1]. In contrast, the D-enantiomer (N-Boc-D-albizziine, CAS 164361-98-2) requires a five-step sequence from Garner's aldehyde via a protected (R)-2,3-diaminopropanol intermediate, delivering only 30% overall yield [2]. This represents a 2.2-fold yield advantage and three fewer synthetic steps for the L-isomer.

Peptide synthesis Process chemistry Route scouting

Protecting Group Orthogonality: Boc-Albizziin Enables Acid-Labile SPPS Strategy Incompatible with Fmoc-Albizziine

Boc-albizziin employs the acid-labile tert-butoxycarbonyl group, which is selectively removed with trifluoroacetic acid (TFA) during solid-phase peptide synthesis (SPPS) using Boc/Bzl chemistry . Fmoc-albizziine (CAS 1192601-91-4) uses the base-labile 9-fluorenylmethoxycarbonyl group, cleaved with piperidine . This distinction is operationally decisive: Boc/Bzl chemistry is preferred for long or difficult peptide sequences and base-sensitive peptides, while Fmoc/tBu chemistry is preferred for acid-sensitive peptides and avoids the use of highly toxic hydrofluoric acid (HF) for final resin cleavage [1]. A user synthesizing a base-sensitive peptide containing, for example, a deamidation-prone asparagine residue adjacent to the albizziine moiety, cannot substitute Fmoc-albizziine for Boc-albizziine without risking premature deprotection or side-reactions during piperidine treatment.

Solid-phase peptide synthesis Protecting group strategy Boc/Bzl chemistry

Solubility Profile Differentiation: Boc-Albizziin Is Organic-Solvent-Soluble, Unlike the Sparingly Soluble Unprotected L-Albizziin

Boc-albizziin is soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF), making it directly compatible with standard SPPS coupling conditions and solution-phase peptide chemistry . In contrast, the unprotected parent compound L-albizziin (CAS 1483-07-4) is insoluble in DMF, DMSO, and ethanol, with solubility limited to aqueous systems (PBS pH 7.2: 5 mg/mL; water: up to 50 mg/mL with sonication) . This solubility differential means that unprotected L-albizziin cannot be directly employed in standard SPPS protocols that require dissolution in DMF or NMP for amino acid coupling steps, whereas Boc-albizziin integrates seamlessly into existing automated peptide synthesizer workflows.

Solubility Formulation Peptide coupling

Parent Compound Biological Activity: L-Albizziin Inhibits 4-Methyleneglutaminase (IC50 = 20 mM) with Distinct Potency vs. GLS1-Selective Inhibitors BPTES and DON

L-albizziin (the deprotected form of Boc-albizziin) inhibits 4-methyleneglutaminase (EC 3.5.1.67) from peanut (Arachis hypogaea) with 50% inhibition at 20 mM under competitive kinetics versus glutamine; concentration-dependent inhibition yields 33% at 4 mM, 50% at 10 mM, and 68% at 20 mM [1]. For comparison, BPTES, a selective allosteric GLS1 (KGA) inhibitor, exhibits an IC50 of 0.16 μM (160 nM)—approximately 125,000-fold more potent . 6-Diazo-5-oxo-L-norleucine (DON), an irreversible glutaminase antagonist, shows an IC50 of approximately 1 mM for kidney-type glutaminase (cKGA) . L-albizziin also acts as a competitive inhibitor of asparagine synthetase (EC 6.3.5.3) with respect to glutamine, with reported Ki values of 0.38 mM (pH 7.0, 30°C, substrate: L-glutamine), 0.6 mM (competitive), and 1.6 mM (uncompetitive) depending on the substrate used [2]. The relatively weak glutaminase inhibitory potency of L-albizziin positions it as a tool compound for mechanistic enzymology and mutant selection rather than a high-potency lead, while its asparagine synthetase inhibition underpins its established use in generating drug-resistant CHO cell lines.

Glutaminase inhibition Enzyme kinetics Cancer metabolism

Zwittermicin A Synthesis: Boc-Albizziin Provides Direct Access to a Key Aminopolyol Antibiotic Intermediate

The Boc-protected amido derivative of albizziine, synthesized in a high-yielding six-step route from Boc-albizziin, serves as a key component for the total synthesis of zwittermicin A [1]. Zwittermicin A is a complex aminopolyol natural product produced by Bacillus cereus UW85 with broad-spectrum antimicrobial and antifungal activity [2]. This application is unique to the Boc-protected L-albizziine scaffold: neither the unprotected L-albizziin nor the D-isomer has been demonstrated as a viable intermediate for zwittermicin A fragment assembly. The Boc group remains intact through the six-step amido derivative synthesis, enabling subsequent orthogonal deprotection in the convergent assembly of the zwittermicin A core.

Natural product synthesis Antibiotic Zwittermicin A

Stereochemical Identity: L-Configuration of Boc-Albizziin Confers Distinct Enzymatic Recognition vs. D-Isomer

Boc-L-albizziine (CAS 901284-69-3) and its D-enantiomer (N-Boc-D-albizziine, CAS 164361-98-2) share the same molecular formula (C₉H₁₇N₃O₅) and molecular weight (247.25) but differ in stereochemical configuration at the α-carbon . The D-configuration imparts distinct enzymatic interactions and is utilized as a tool for studying enzyme stereospecificity and chiral separation processes . In the context of the parent compound, L-albizziin is the naturally occurring enantiomer found in Albizia species, with a reported specific rotation of [α]D25 -66.2° (c = 4 in H₂O) [1]. The L-configuration is required for recognition by L-amino acid-specific enzymes including asparagine synthetase and glutaminase; the D-isomer serves complementary but distinct research purposes in enantioselective catalysis and D-amino acid oxidase studies [2].

Stereochemistry Enzyme specificity Chiral resolution

Boc-albizziin Procurement-Relevant Application Scenarios Supported by Differential Evidence


Solid-Phase Peptide Synthesis of Base-Sensitive or Long Peptide Sequences Using Boc/Bzl Chemistry

When synthesizing peptides containing base-sensitive modifications (e.g., deamidation-prone asparagine, aspartimide-prone sequences, or base-labile side-chain protecting groups), Boc-albizziin is the only albizziine building block compatible with Boc/Bzl SPPS. The acid-labile Boc group is selectively removed with TFA, avoiding the piperidine treatment required for Fmoc deprotection that would compromise base-sensitive sequences [1]. The compound's solubility in DMF further ensures compatibility with automated peptide synthesizer workflows, unlike the DMF-insoluble unprotected L-albizziin .

Total Synthesis of Zwittermicin A and Related Aminopolyol Natural Products

Boc-albizziin provides a validated, high-yielding entry point to the amido-ureido fragment of zwittermicin A, a broad-spectrum antimicrobial aminopolyol. The six-step sequence from Boc-albizziin to the protected amido derivative is the only published route to this key intermediate [1]. Research groups engaged in zwittermicin A total synthesis, biosynthesis studies, or SAR exploration of aminopolyol antibiotics should procure Boc-albizziin as the starting material of record.

Generation of Asparagine Synthetase-Overexpressing Drug-Resistant Mammalian Cell Lines

L-albizziin (obtained by Boc deprotection of Boc-albizziin) is the established selection agent for isolating Chinese hamster ovary (CHO) and human cell lines that overexpress asparagine synthetase via gene amplification. Single-step mutants exhibit 10- to 40-fold albizziin resistance with 6- to 17-fold elevations in asparagine synthetase activity; multi-step selection yields up to 300-fold enzyme enhancement [1]. Researchers studying asparagine metabolism, gene amplification mechanisms, or developing AS-overexpressing cell lines for recombinant protein production should use albizziin as the selection agent, with Boc-albizziin serving as the stable, storable precursor.

Enzymology Studies of 4-Methyleneglutaminase and Asparagine Synthetase Mechanism

L-albizziin functions as a competitive inhibitor of asparagine synthetase with respect to glutamine (Ki = 0.38 mM at pH 7.0, 30°C) and inhibits 4-methyleneglutaminase with concentration-dependent kinetics (50% inhibition at 20 mM) [1]. For enzymologists investigating glutamine-dependent amidotransferase mechanisms or conducting comparative inhibitor profiling across the glutaminase/asparagine synthetase family, L-albizziin—easily generated from Boc-albizziin by standard TFA deprotection—provides a well-characterized mechanistic probe with published kinetic constants.

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